2-Methylcyclopentanone
Description
Historical Context of Cyclic Ketone Research
The study of cyclic ketones is a cornerstone of organic chemistry, with a rich history of discovery and innovation. Ketones, characterized by a carbonyl group bonded to two carbon atoms, have long been recognized for their importance in both industrial processes and biological systems. ebsco.com The investigation into cyclic ketones, in particular, has led to the development of powerful synthetic methodologies.
A pivotal moment in the history of cyclopentenone synthesis was the discovery of the Nazarov cyclization reaction by Ivan Nikolaevich Nazarov in 1941. wikipedia.org This reaction, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones, provided a direct route to cyclopentenones, which are key structural motifs in many natural products. wikipedia.org Early research also focused on understanding the reactivity of the alpha-hydrogens to the carbonyl group, leading to the development of reactions like alpha-halogenation, which proceeds through an enol intermediate. stereoelectronics.org The exploration of reactions such as the Wolff rearrangement of cyclic α-diazo ketones further expanded the synthetic utility of these compounds for creating substituted cyclopentane (B165970) and cyclobutane (B1203170) carboxylic acids. nih.gov Over the decades, research has continued to evolve, with a focus on developing more efficient and selective methods for the synthesis and functionalization of cyclic ketones. acs.org
Significance of 2-Methylcyclopentanone as a Chemical Building Block
This compound serves as a crucial and versatile building block in organic synthesis due to its distinct structural features and reactivity. Its cyclopentane framework is a common motif in a variety of natural products and biologically active molecules. The presence of a ketone functional group and a chiral center at the 2-position makes it a valuable precursor for creating complex stereocenters. stereoelectronics.orgontosight.ai
The reactivity of this compound is centered around its carbonyl group and the adjacent α-hydrogens. It can undergo a range of chemical transformations, including reduction to form 2-methylcyclopentanol (B36010), oxidation, and various condensation reactions. ontosight.ai The ability to selectively form either the kinetic or thermodynamic enolate allows for controlled alkylation and other functionalization reactions at the α-position. vulcanchem.com
The significance of this compound as a synthetic intermediate is highlighted by its use in the total synthesis of several natural products. For instance, it has been employed as a starting material in the synthesis of hamigeran B, a potent antiviral agent, and methyl epijasmonate, a plant growth regulator. scispace.comtandfonline.com Furthermore, it is a key intermediate in the preparation of pharmaceuticals such as MK-0354, a nicotinic acid receptor agonist, and falcipain inhibitors, which are being investigated as antimalarial agents. vulcanchem.comchemicalbook.com Its application extends to the fragrance industry, where its characteristic odor is utilized in various formulations. ontosight.ai
Scope and Objectives of the Research Outline
The ongoing research focused on this compound and related cyclic ketones is broad and multifaceted, with several key objectives driving the field forward. A primary goal is the development of novel and more efficient synthetic methods for the construction of the cyclopentanone (B42830) ring and its subsequent functionalization. This includes the exploration of new catalytic systems, such as dual Lewis acid-catalyzed [3+2]-cycloadditions, to produce highly substituted cyclopentanones with excellent stereoselectivity. rsc.orgrsc.org
A significant area of research is dedicated to asymmetric synthesis, aiming to control the stereochemistry of reactions involving this compound and its derivatives. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. acs.orgnih.gove-bookshelf.de This includes the use of chiral auxiliaries and catalysts to direct the outcome of reactions.
Furthermore, there is growing interest in the application of cyclic ketones, including this compound, as renewable and sustainable resources. Research is being conducted to explore their potential as biofuels and as platform chemicals derived from biomass for the synthesis of valuable products. acs.orgnih.govresearchgate.netresearchgate.net The study of their combustion properties and reactivity is essential for these applications. acs.orgnih.govresearchgate.netacs.org The overarching objective of this research is to expand the synthetic toolbox available to organic chemists, enabling the efficient and selective synthesis of complex molecules with important biological and material properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 139 °C |
| Melting Point | -75 °C |
| Density | 0.917 g/mL at 25 °C |
| Refractive Index | n20/D 1.435 |
| Water Solubility | Soluble |
Data sourced from chemicalbook.comlookchem.com
Key Reactions of this compound
| Reaction Type | Reagents | Product Type |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2-Methylcyclopentanol |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids |
| Alpha-Halogenation | Br₂, acid catalyst | 2-Bromo-2-methylcyclopentanone |
| Condensation | Aldehydes/Ketones, base | α,β-Unsaturated ketones |
Data compiled from stereoelectronics.orgontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclopentan-1-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
| Record name | Cyclopentanone, 2-methyl- | |
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Molecular Weight |
98.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-72-5, 28631-88-1 | |
| Record name | 2-Methylcyclopentanone | |
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| Record name | 2-Methylcyclopentanone | |
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| Record name | 2-METHYLCYCLOPENTANONE | |
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| Record name | Cyclopentanone, 2-methyl- | |
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| Record name | 2-methylcyclopentanone | |
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| Record name | 2-METHYLCYCLOPENTANONE | |
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Synthetic Methodologies for 2 Methylcyclopentanone
Established Synthetic Routes
Cyclization Reactions
Cyclization reactions are a cornerstone of synthetic organic chemistry for creating ring structures from open-chain molecules. For 2-methylcyclopentanone, intramolecular condensation reactions are particularly effective.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a base to form a β-keto ester. wikipedia.orgsynarchive.commychemblog.com This reaction is highly efficient for forming stable five- and six-membered rings. wikipedia.orgfiveable.me To synthesize this compound, the process begins with a 1,6-diester, such as dimethyl 2-methylhexanedioate.
The mechanism involves the deprotonation of an α-carbon by a strong base, like sodium ethoxide, to create a nucleophilic enolate. mychemblog.comyoutube.com This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic β-keto ester after an acidic workup. youtube.comjk-sci.com The resulting intermediate, a 2-substituted cyclopentanone-2-carboxylic ester, is then subjected to hydrolysis and decarboxylation to yield the final this compound product. libretexts.orgmasterorganicchemistry.com
Dieckmann Cyclization: A 1,6-diester is treated with a strong base to form a cyclic β-ketoester. fiveable.me
Hydrolysis: The ester group of the cyclic intermediate is hydrolyzed to a carboxylic acid. masterorganicchemistry.com
Decarboxylation: The resulting β-keto acid is heated, leading to the loss of carbon dioxide and the formation of the 2-substituted cyclopentanone (B42830). masterorganicchemistry.comwikipedia.org
This multi-step approach, starting from a diester like dimethyl adipate (B1204190), followed by alkylation and then the Dieckmann condensation sequence, is a well-established, albeit multi-stage, method for producing 2-substituted cyclopentanones. google.com
An alternative cyclization method involves the catalytic cycloketonization of diesters in the vapor phase. This process has been investigated using catalysts such as cerium oxide (CeO₂). researchgate.netresearchgate.net When dimethyl hexanedioate is passed over a CeO₂ catalyst at elevated temperatures (typically between 350 and 475 °C), it undergoes intramolecular cyclization to form cyclopentanone. researchgate.netresearchgate.net
During this process, this compound is often observed as a major by-product. researchgate.netresearchgate.net Its formation is attributed to a consecutive reaction where the initially formed cyclopentanone is methylated by methanol, another product of the primary reaction. researchgate.net While this method can produce cyclopentanone, the selectivity can decrease at higher conversions due to the formation of this compound. researchgate.netresearchgate.net The efficiency and selectivity of the catalytic system are influenced by factors such as the catalyst's morphology, surface area, and the reaction temperature. mdpi.com
| Parameter | Condition | Observation | Reference |
| Catalyst | Cerium Oxide (CeO₂) | Facilitates intramolecular cyclization. | researchgate.netresearchgate.net |
| Substrate | Dimethyl Hexanedioate | Converts to cyclopentanone. | researchgate.netresearchgate.net |
| Temperature | 350 - 475 °C | Conversion increases with temperature. | researchgate.netresearchgate.net |
| By-product | This compound | Forms from consecutive methylation of cyclopentanone. | researchgate.net |
Alkylation of Cyclopentanone Derivatives
Alkylation methods involve the direct addition of a methyl group to a pre-existing cyclopentanone ring structure. These methods can be direct but often require intermediate steps to control the reaction's regioselectivity.
The direct alkylation of cyclopentanone by treating its enolate with a methylating agent like methyl iodide seems straightforward but is fraught with challenges. researchgate.netpearson.com The primary issue is a lack of regioselectivity. pharmacy180.comubc.ca An unsymmetrical ketone can form two different regioisomeric enolates upon deprotonation. udel.eduquimicaorganica.org
Kinetic Enolate: This enolate forms faster by removing a proton from the less sterically hindered α-carbon. udel.edulibretexts.org Its formation is favored by using a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78°C) and short reaction times. libretexts.orgochemacademy.com
Thermodynamic Enolate: This is the more stable enolate, featuring a more substituted double bond. udel.edustackexchange.com Its formation is favored under conditions that allow for equilibrium, such as higher temperatures, weaker bases, and longer reaction times. ochemacademy.com
Direct alkylation of cyclopentanone can lead to a mixture of mono-alkylated, di-alkylated, and poly-alkylated products, making it difficult to isolate the desired this compound in high yield. researchgate.net Controlling the reaction to achieve selective mono-alkylation is a significant synthetic hurdle. researchgate.net
| Control Type | Favored Conditions | Resulting Enolate |
| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78°C), short reaction time. libretexts.orgochemacademy.com | Less substituted, forms faster. libretexts.org |
| Thermodynamic | Weaker base, higher temperature, longer reaction time (allows equilibrium). ochemacademy.com | More substituted, more stable. udel.edu |
To overcome the limitations of direct alkylation, a more controlled, multi-step approach is often employed. google.com This method involves using a cyclopentanone derivative where one α-position is "activated" to ensure regioselective alkylation. pharmacy180.com A common strategy is the alkylation of a cyclopentanone-2-carboxylic ester. google.comorgsyn.org
The synthesis proceeds through the following steps:
Formation of the β-keto ester: Cyclopentanone-2-carboxylic ester is typically prepared via the Dieckmann condensation of a dialkyl adipate. google.comgoogle.com
Alkylation: The β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by a base to form a single, stabilized enolate. This enolate is then reacted with a methylating agent (e.g., methyl iodide), which adds the methyl group exclusively at the C-2 position. libretexts.orggoogle.com
Hydrolysis and Decarboxylation: The resulting 2-methyl-2-alkoxycarbonyl-cyclopentanone is then treated with acid and heated. google.com This step hydrolyzes the ester to a carboxylic acid, and the subsequent heating of the intermediate β-keto acid causes it to readily lose carbon dioxide (decarboxylation), yielding this compound. google.comchemicalbook.comorganicchemistrytutor.com
This sequence, although involving more steps than direct alkylation, provides a much higher yield and purity of the desired product by circumventing the problems of regioselectivity and polyalkylation. google.com A process starting from dimethyl adipate has been reported to achieve a yield of 84.2% for this compound. google.com One specific example details the final decarboxylation step, where methyl 1-methyl-2-oxocyclopentanecarboxylate is heated with sulfuric acid in water for 10 hours at 100°C, achieving a 95% yield of this compound. chemicalbook.com
Alpha-Alkylation at More-Hindered Sites via Catalysis (e.g., Nickel-catalyzed allylic alkylation)
Traditional alkylation of unsymmetrical ketones often leads to substitution at the less sterically hindered α-carbon. However, advanced catalytic systems can reverse this regioselectivity. Nickel-catalyzed α-allylation of unactivated cyclic ketones represents a significant tool for creating stereocenters through C-C bond formation. researchgate.netchemrxiv.org Research has demonstrated that a space-constrained nickel catalyst, when paired with a bulky biphenyl (B1667301) diphosphine ligand, can preferentially direct alkylation to the more-substituted enolate. researchgate.net This approach effectively reverses the conventional regioselectivity of ketone α-alkylation. researchgate.net
This method facilitates the synthesis of chiral cycloketones, often with an α-quaternary carbon center, using allylic alcohols as the alkylating agent. researchgate.net The reaction proceeds under neutral conditions without the need for additives, with water being the sole byproduct. researchgate.net Dinickel-catalyzed systems have also been developed for the asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides, enabling the construction of chiral ketones with high regio- and enantioselectivity. rsc.org Mechanistic studies suggest these transformations can proceed via a redox-neutral SN2 pathway. rsc.org
Alkylation via Enolate Intermediates (e.g., Lithium enolates)
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. 182.160.97 For ketones like cyclopentanone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to completely and irreversibly generate the lithium enolate at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) (THF). 182.160.97almerja.com This process prevents self-condensation reactions. almerja.com
Once the enolate is formed, an alkyl halide, such as methyl iodide, is introduced to undergo an SN2 reaction at the α-carbon, yielding this compound. oup.comlibretexts.orglibretexts.org The structure and reactivity of the lithium enolate can be influenced by additives. For instance, hexamethylphosphoramide (B148902) (HMPA) can alter the enolate's aggregation state, forming a dimeric structure that is reactive for alkylation. oup.comresearchgate.net Kinetic studies have shown that the alkylation of cyclopentanone's lithium enolate with methyl iodide proceeds through this dimer with the assistance of HMPA, which helps ensure selective monoalkylation. oup.comresearchgate.net
| Parameter | Description |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Typically -78°C for enolate formation |
| Alkylating Agent | Methyl iodide (for this compound) |
| Mechanism | SN2 attack of the enolate on the alkyl halide |
| Additive (optional) | Hexamethylphosphoramide (HMPA) to promote monoalkylation |
Interactive Data Table: Details of the Alkylation of Cyclopentanone via its Lithium Enolate.
Ring Expansion/Contraction Reactions
Synthesis from Cyclohexene via Ozonolysis and Subsequent Cyclization
A multi-step synthesis of this compound can be achieved starting from cyclohexene. study.com This pathway involves the contraction of the six-membered ring into a five-membered ring. The key steps are as follows: study.comvaia.com
Ozonolysis : Cyclohexene is treated with ozone, followed by a reductive work-up, to cleave the double bond and form adipaldehyde (B86109) (hexane-1,6-dial). study.comvaia.com
Oxidation : The resulting dialdehyde (B1249045) is oxidized to adipic acid using an oxidizing agent. study.comvaia.com
Esterification : Adipic acid is converted to its corresponding diester, typically diethyl adipate, through reaction with ethanol (B145695) under acidic conditions. study.comvaia.com
Dieckmann Condensation : The diester undergoes an intramolecular cyclization reaction in the presence of a base (like sodium ethoxide) to form ethyl 2-oxocyclopentanecarboxylate. This is a key ring-forming step. vaia.com
Alkylation : The resulting β-keto ester is deprotonated to form an enolate, which is then alkylated with methyl iodide to introduce the methyl group at the α-position.
Hydrolysis and Decarboxylation : The alkylated β-keto ester is hydrolyzed and subsequently heated to induce decarboxylation, yielding the final product, this compound. study.comvaia.com
Dowd-Beckwith Rearrangement Pathways
The Dowd-Beckwith reaction is a free-radical-mediated ring expansion of a cyclic carbonyl compound. wikipedia.orgnih.gov While not a direct synthesis of this compound from a pre-existing cyclopentanone ring, it provides a pathway to construct the cyclopentanone ring system from a smaller, four-membered ring (a cyclobutanone (B123998) derivative). The general mechanism involves several steps: wikipedia.org
Substrate Preparation : A suitable cyclobutanone derivative with an α-halomethyl group (e.g., α-bromomethyl) is required as the starting material.
Radical Initiation : A radical initiator, commonly azobisisobutyronitrile (AIBN), is used in conjunction with tributyltin hydride to generate a tributyltin radical.
Radical Formation : The tributyltin radical abstracts the halogen atom from the substrate to form an alkyl radical.
Intramolecular Attack : This radical attacks the carbonyl group of the cyclobutanone ring, forming a bicyclic ketyl intermediate.
Ring Expansion : The strained bicyclic intermediate undergoes rearrangement, breaking a C-C bond of the original four-membered ring to form a new, larger five-membered ring radical.
Propagation : The resulting ring-expanded radical abstracts a hydrogen atom from tributyltin hydride to yield the final cyclopentanone product and regenerate the tributyltin radical, continuing the catalytic cycle. wikipedia.org
This method allows for a one-carbon ring expansion and could conceptually be applied to a substituted cyclobutanone to yield this compound. nih.gov
Novel Synthetic Approaches and Innovations
Catalytic Transformations from Biomass-Derived Feedstocks (e.g., Furfurals)
A sustainable and innovative route to this compound and its parent compound, cyclopentanone, utilizes furfural (B47365), a platform chemical derived from the dehydration of pentose (B10789219) sugars found in biomass. nih.govamazonaws.com The conversion process is a cascade reaction involving hydrogenation and rearrangement. researchgate.net
The typical pathway involves:
Hydrogenation of Furfural : The aldehyde group of furfural is first selectively hydrogenated to form furfuryl alcohol. This is often achieved using metal catalysts such as Ruthenium (Ru), Palladium (Pd), or bimetallic systems like Nickel-Copper (Ni-Cu). nih.govamazonaws.comacs.org
Piancatelli Rearrangement : In an acidic aqueous medium, furfuryl alcohol undergoes a rearrangement known as the Piancatelli reaction. researchgate.netnih.govwikipedia.org This acid-catalyzed process involves the hydration of the furan (B31954) ring, followed by a 4π-electrocyclization, which opens the ring and subsequently re-closes it to form a 4-hydroxycyclopentenone intermediate. researchgate.netnih.gov
Further Hydrogenation/Dehydration : The 4-hydroxycyclopentenone intermediate is then further hydrogenated to remove the double bond and the hydroxyl group, ultimately yielding cyclopentanone. nih.gov
By using a methylated furfural derivative as the starting material or by subsequent alkylation of the resulting cyclopentanone, this compound can be produced. This biomass-to-ketone pathway is a significant advancement in green chemistry, offering a renewable alternative to petroleum-based syntheses. amazonaws.comnih.govtue.nlrsc.org
| Catalyst System | Feedstock | Key Intermediate | Final Product |
| Ru/C and Al₁₁.₆PO₂₃.₇ | Furfural | 4-Hydroxycyclopentenone | Cyclopentanone |
| Ni-Cu Bimetallic | Furfural | Furfuryl Alcohol | Cyclopentanone |
| Pd/f-SiO₂ | Furfural | Furfuryl Alcohol | Cyclopentanone |
Interactive Data Table: Examples of Catalytic Systems for Cyclopentanone Synthesis from Furfural.
Transition Metal-Catalyzed Rearrangements (e.g., Pt-Salt catalyzed cyclopropane (B1198618) derivatives)
The synthesis of this compound can be achieved through transition metal-catalyzed rearrangements of cyclopropane derivatives. A notable example is the platinum-salt catalyzed rearrangement of bicyclic cyclopropane derivatives. Theoretical studies have elucidated the mechanism of this reaction, highlighting the role of the platinum catalyst in facilitating the transformation.
The reaction proceeds through several key steps. Initially, the substrate coordinates to the platinum metal center of the catalyst. This is followed by the oxidative addition of the platinum ion into the cyclopropane ring, which leads to the formation of a four-membered platinacyclobutane intermediate. acs.org The subsequent opening of this platinacyclobutane ring and a protodeplatination process yield the final this compound product. acs.org
The mechanism can be catalyzed by either a monomeric or dimeric form of the platinum salt, such as Zeise's salt. The reaction pathway involves the formation of a four-membered platinacyclobutane intermediate as a critical step. acs.org For instance, the hydroxyl derivative of a bicyclic cyclopropane can furnish this compound through this catalytic pathway. acs.org The initial oxidative addition to form the platinacyclobutane intermediate involves a transition state with a specific activation barrier. acs.org
Asymmetric Synthetic Strategies
Enantioselective synthesis of this compound and its derivatives is crucial for accessing specific stereoisomers. Chiral organoboranes, such as diisopinocampheylborane, have been utilized in the asymmetric hydroboration of 1-cyclopentenol derivatives, which can serve as precursors to chiral cyclopentanone structures. This method allows for the synthesis of optically active cyclopentane-1,2-diol derivatives with high optical purity, which can then be further transformed into chiral cyclopentanones.
Lipase-mediated kinetic resolution is another powerful enzymatic method for obtaining enantiomerically enriched cyclopentanone derivatives. researchgate.netnih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, can exhibit high enantioselectivity, making them suitable for resolving racemic mixtures. nih.gov For example, the kinetic resolution of racemic esters or alcohols related to the cyclopentanone structure can be achieved with high efficiency using lipases like Candida antarctica lipase (B570770) B (CAL-B). researchgate.netmdpi.com This enzymatic approach allows for the separation of enantiomers under mild reaction conditions. mdpi.com The process often involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. researchgate.net
| Lipase Source | Substrate Type | Reaction Type | Key Outcome |
|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | cis- and trans-2-aminocyclopentanecarboxamides | N-acylation | Preparation of all enantiomers of the substrates. researchgate.net |
| Pseudomonas cepacia lipase | Chiral amine precursor to Ivabradine | Resolution of a chiral amine | Achieved 99% enantiomeric excess (ee). mdpi.com |
| Candida rugosa lipase | Diastereoisomeric mixture of FOP acetates | Kinetic resolution | Efficient resolution under optimized conditions. nih.gov |
Stereoselective alkylation provides a direct route to introduce substituents at a specific position with controlled stereochemistry. The α-alkylation of ketones, for instance, can be achieved via their corresponding silyl (B83357) enol ethers. orgsyn.org This method has been successfully applied to the synthesis of compounds like 2-tert-pentylcyclopentanone, demonstrating its utility in creating α-substituted cyclopentanones. orgsyn.org The reaction of a silyl enol ether with an alkylating agent in the presence of a Lewis acid, such as titanium tetrachloride, allows for position-specific alkylation. orgsyn.org
Annulation reactions offer a powerful strategy for constructing the cyclopentanone ring with defined stereocenters. nih.gov These reactions involve the formation of a new ring onto an existing structure. For example, a (3+2) annulation reaction catalyzed by a chiral phosphine-phenol catalyst can produce cyclopentene-fused spirooxindoles with high regio-, diastereo-, and enantioselectivities. rsc.org While not directly yielding this compound, this methodology showcases the potential of annulation reactions in creating complex cyclopentane-containing structures with high stereocontrol. rsc.org Another approach involves a metallacycle-mediated annulation process that engages an internal alkyne and a β-keto ester to forge two new carbon-carbon bonds, resulting in densely substituted cyclopentenone products. nih.gov Subsequent stereoselective transformations of the resulting enone, such as directed epoxidation or hydrogenation, can generate stereodefined cyclopentanones. nih.gov
| Annulation Type | Reactants | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|---|
| (3+2) Annulation | Allenoates and 3-methyleneindolin-2-ones | Planar chiral phosphine-phenol catalyst | Cyclopentene-fused C3-spirooxindoles | High regio-, diastereo-, and enantioselectivities. rsc.org |
| Metallacycle-mediated Annulation | Unsaturated β-keto ester substrates | Ti(Oi-Pr)4 and c-C5H9MgCl | Densely substituted cyclopentenone products | Forges two C-C bonds in the annulation process. nih.gov |
| Cascade Suzuki–Miyaura Annulation | Alkyl 1,2-bisboronic esters and 2,2′-dihalo 1,1′-biaryls | Palladium catalyst | 9,10-dihydrophenanthrenes | Proceeds with complete stereoretention. rsc.org |
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While direct bio-inspired syntheses specifically targeting this compound are not prominently detailed in the provided context, the principles of biomimetic reactions can be applied. For instance, bio-inspired approaches often involve cascade reactions or rearrangements that efficiently build molecular complexity from simpler precursors. An example of a bio-inspired synthesis, although for a different target molecule, is the synthesis of cucurbalsaminones B and C. nih.gov This synthesis features a biomimetic tandem Wagner-Meerwein type rearrangement to construct the core structure. nih.gov Such principles could conceptually be applied to the synthesis of cyclopentanone frameworks by designing precursors that can undergo programmed cyclizations or rearrangements reminiscent of biosynthetic pathways.
Reactivity and Mechanistic Investigations of 2 Methylcyclopentanone
Enol and Enolate Chemistry
The presence of alpha-hydrogens in 2-methylcyclopentanone allows for the formation of both enol and enolate intermediates, which are key to its reactivity. The regioselectivity and stereoselectivity of reactions involving this ketone are often determined by the specific conditions used to generate these intermediates.
Alpha-Halogenation Reactions and Enol Tautomerism
The alpha-halogenation of this compound proceeds through an enol intermediate. In the presence of an acid catalyst, this compound undergoes tautomerization to form its enol. Due to the substitution pattern, two regioisomeric enols are possible. However, the enol tautomer with the double bond on the more substituted α-carbon is generally favored.
This more substituted enol then acts as a nucleophile, reacting with a halogen (e.g., Br₂) to yield the α-halogenated product. For instance, the α-bromination of this compound results in the formation of 2-bromo-2-methylcyclopentanone. This regioselectivity is a direct consequence of the preferential formation of the more substituted enol intermediate.
The reaction mechanism involves the following key steps:
Acid-catalyzed tautomerization to the enol form.
Nucleophilic attack of the enol on the halogen.
Deprotonation to yield the final α-halogenated ketone.
It is noteworthy that the enol intermediate is achiral, which has implications for the stereochemistry of the product, as will be discussed in the following section.
Epimerization and Racemization Pathways
When optically active (S)-2-methylcyclopentanone is subjected to either acidic or basic conditions, it undergoes racemization, leading to a loss of optical activity. This process occurs through the formation of an achiral intermediate, which can be either an enol (in acidic conditions) or an enolate (in basic conditions).
Under acidic conditions (e.g., in the presence of H₃O⁺), the ketone is protonated, facilitating the formation of the enol. The enol, being planar at the α-carbon, is achiral. Subsequent reprotonation can occur from either face of the double bond with equal probability, leading to a racemic mixture of (R)- and (S)-2-methylcyclopentanone.
Similarly, in the presence of a base, an α-proton is abstracted to form a planar, achiral enolate ion. Protonation of this enolate by a proton source (like water in an aqueous base) can also occur from either side, resulting in the formation of a racemic mixture.
The mechanism of racemization underscores the importance of the keto-enol/enolate equilibrium in determining the stereochemical outcome of reactions involving chiral ketones with α-hydrogens.
Enolate Formation and Aggregation Studies
The formation of enolates from this compound can be directed to yield either the kinetic or the thermodynamic product depending on the reaction conditions. The thermodynamic enolate is the more substituted and more stable enolate, while the kinetic enolate is the less substituted enolate that is formed more rapidly.
The regioselectivity of enolate formation is highly dependent on the base used. Bulky, non-nucleophilic bases, such as lithium diisopropylamide (LDA), favor the formation of the kinetic enolate by abstracting a proton from the less sterically hindered α-carbon. In contrast, smaller, less hindered bases, under conditions of equilibrium, will lead to the formation of the more stable thermodynamic enolate.
Studies on the enolates of cyclic ketones have shown that they can exist as aggregates in solution, such as dimers or tetramers. The state of aggregation can be influenced by the solvent, the concentration of the enolate, and the presence of additives. While specific aggregation studies on this compound enolates are not extensively detailed in readily available literature, the general principles of enolate aggregation are expected to apply. These aggregates can exhibit different reactivity compared to the monomeric enolates.
Condensation and Addition Reactions
The enolate of this compound is a potent nucleophile and can participate in a variety of condensation and addition reactions, leading to the formation of new carbon-carbon bonds.
Aldol (B89426) Condensation Mechanisms (e.g., intramolecular Claisen condensations)
This compound can undergo aldol condensation reactions, acting as the enolate component (nucleophile). In a crossed aldol condensation with an aldehyde that cannot enolize, such as benzaldehyde (B42025), this compound can selectively add to the aldehyde carbonyl. The reaction is typically carried out in the presence of a base, which generates the enolate of this compound. This enolate then attacks the carbonyl carbon of benzaldehyde to form a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone.
While not a direct aldol condensation of this compound itself, the Dieckmann condensation, an intramolecular Claisen condensation, can be used to form derivatives of this compound. For example, the cyclization of ethyl 2-methyl-2-carbethoxypimelate with sodium in benzene, followed by hydrolysis and decarboxylation, yields this compound-2-acetic acid. This reaction proceeds through the formation of an enolate at one of the ester groups, which then attacks the other ester carbonyl in an intramolecular fashion to form a cyclic β-keto ester.
Michael Addition Reactions (e.g., Mannich base condensations)
The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. A study on the Michael addition of this compound to methyl acrylate (B77674) in the presence of potassium t-butoxide has shown that the reaction proceeds with high regioselectivity. The addition occurs predominantly at the more substituted α-carbon, leading to the 2,2-disubstituted product. This outcome is attributed to the greater thermodynamic stability of the corresponding enolate.
Nucleophilic Addition to the Carbonyl Group
The carbonyl group in this compound is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction for this compound, proceeding via a two-step mechanism. masterorganicchemistry.comfigshare.com In the initial step, the nucleophile attacks the sp²-hybridized carbonyl carbon, breaking the π-bond and pushing electrons onto the electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate, with the carbon's hybridization changing from sp² to sp³. masterorganicchemistry.comlibretexts.org In the subsequent step, this intermediate is protonated by an acid or water to yield the final alcohol product. libretexts.org
The stereochemistry of this addition is of significant interest. Because the two groups adjacent to the carbonyl in this compound are not equivalent, the carbonyl carbon is prochiral. libretexts.orglibretexts.org The planar nature of the carbonyl group presents two distinct faces for nucleophilic attack, often designated as the Re and Si faces. Attack from these opposite faces on an asymmetrical ketone like this compound leads to the formation of a new stereocenter. libretexts.orgsaskoer.ca In the absence of any chiral influence, attack from either side would be equally probable, resulting in a racemic mixture of enantiomers. libretexts.orgyoutube.com However, the presence of the methyl group at the adjacent carbon atom introduces steric hindrance, making one face less accessible to the incoming nucleophile. This steric constraint can lead to a preferential attack on the less hindered face, resulting in a non-equal mixture of diastereomeric products. libretexts.org
Oxidation and Reduction Pathways
Catalytic Oxidation Studies (e.g., low-temperature oxidation, HO₂-elimination)
The catalytic oxidation of this compound is a complex process that shares pathways observed in studies of similar cyclic ketones, such as cyclopentanone (B42830). Low-temperature oxidation (500–800 K) studies on cyclopentanone provide significant insight into the likely mechanisms for its methylated analogue. acs.orgnih.gov The process is initiated by the abstraction of a hydrogen atom from the ring to form a fuel radical. This radical then reacts with molecular oxygen (O₂). acs.org
A dominant pathway in the initial stages of low-temperature oxidation is the elimination of a hydroperoxyl radical (HO₂) from the alkylperoxy radicals (ROO•) formed after the first O₂ addition. acs.orgresearchgate.net This HO₂-elimination reaction is a key chain-propagation step and leads to the formation of cyclic alkenones. acs.org For cyclopentanone, this process yields 2-cyclopentenone as a major product. acs.orgnih.govresearchgate.net Further reactions can occur, including a second O₂ addition to form ketohydroperoxide (KHP) intermediates, which can then decompose into smaller products. nih.govresearchgate.net
Table 1: Key Findings in Low-Temperature Oxidation of Cyclopentanone Data based on studies of cyclopentanone, serving as a model for this compound.
| Temperature Range | Pressure | Key Intermediates | Major Products | Dominant Pathway |
|---|---|---|---|---|
| 500-800 K | 3 atm | Alkylperoxy radicals (ROO•), Hydroperoxyalkyl radicals (•QOOH), Ketohydroperoxides (KHP) | 2-Cyclopentenone, Cyclic ethers, Ethenone, 2-Propenal | HO₂-elimination |
Reduction to Alcohols (e.g., cis-2-Methylcyclopentanol)
The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding 2-methylcyclopentanol (B36010). brainly.com This transformation is typically achieved using reducing agents such as metal hydrides, like lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. brainly.com The reduction of the ketone to an alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. pearson.com
This reaction produces two diastereomers: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol. nist.gov The stereochemical outcome is largely dictated by steric effects. The methyl group on the cyclopentane (B165970) ring hinders the approach of the hydride nucleophile from one face of the planar carbonyl group. Consequently, the hydride preferentially attacks from the less sterically hindered face, which is the face opposite to the methyl group. This selective attack leads to the formation of the cis isomer as the major product. pearson.com Studies on the similar compound 3-methylcyclopentanone (B121447) show a preference for the cis product due to the lower steric hindrance in the transition state leading to its formation. pearson.com
Table 2: Stereoselectivity in the Reduction of Substituted Cyclopentanones Data based on the reduction of 3-methylcyclopentanone with LiAlH₄, illustrating the expected outcome for this compound.
| Reactant | Reducing Agent | Major Product | Minor Product | Product Ratio (Major:Minor) |
|---|---|---|---|---|
| 3-Methylcyclopentanone | LiAlH₄ | cis-3-Methylcyclopentanol | trans-3-Methylcyclopentanol | 60:40 |
Rearrangement Reactions
Photolytic Rearrangements and Product Formation
The photolysis of this compound in the gas phase, particularly upon irradiation with ultraviolet light (e.g., at 313 nm), induces molecular rearrangements and fragmentation. rsc.org Research conducted at 100 °C shows that the compound decomposes into a variety of products through pathways likely involving an excited triplet state. rsc.org
The major photolytic products identified include both hydrocarbons and aldehydes. These products suggest that multiple bond-cleavage pathways are active, including Norrish Type I cleavage of the C-C bond adjacent to the carbonyl group. The primary products formed are ethylene, propene, methylcyclobutane, cis- and trans-hex-4-enal, and 2-methylpent-4-enal, along with carbon monoxide. rsc.org The formation of hydrocarbon products is thought to occur via a higher energy pathway compared to the formation of the aldehyde products. rsc.org
Table 3: Quantum Yields of Major Products from the Photolysis of this compound Data obtained from gas-phase photolysis at 313 nm, 100 °C, and a ketone pressure of 4.62 kN m⁻².
| Product | Quantum Yield (Φ) |
|---|---|
| Carbon Monoxide | 0.44 |
| Ethylene | 0.07 |
| Propene | 0.29 |
| Methylcyclobutane | 0.05 |
| cis-Hex-4-enal | 0.01 |
| trans-Hex-4-enal | 0.01 |
| 2-Methylpent-4-enal | 0.02 |
Rearrangements in the Presence of Catalysts
This compound can undergo rearrangement reactions when subjected to specific catalysts and high temperatures. One studied example involves the catalytic transformation of the liquid-phase oxidation products of 1-methylcyclopentene, which contains this compound, over a promoted aluminum oxide catalyst. akj.az
In this process, using active γ-Al₂O₃ promoted with potassium hydroxide (B78521) (2 wt. % KOH) at a temperature of 340°C, the starting materials are converted into a mixture of products. The reaction leads to the formation of this compound and methylcyclopentadienes with conjugated double bonds. Under optimal conditions, the catalysate contains 30–33% this compound and 60–62% methylcyclopentadienes-1,3 by mass, demonstrating a significant catalyst-induced rearrangement pathway. akj.az
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. By modeling chemical structures and their interactions at the atomic and electronic levels, researchers can elucidate complex reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed selectivity of chemical transformations. In the context of this compound, computational methods provide a framework for understanding its reactivity.
DFT Calculations of Transition States and Energy Profiles
Density Functional Theory (DFT) is a widely used quantum-chemical method that allows for the accurate calculation of the electronic structure of molecules. nih.gov A key application of DFT in mechanistic studies is the location of transition states (TS) and the calculation of reaction energy profiles. youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. scm.com
The process of calculating a transition state and its corresponding energy profile using DFT typically involves several steps, as outlined in the table below. researchgate.netgithub.io
| Step | Description |
| 1. Geometry Optimization | The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. |
| 2. Transition State Search | Various algorithms, such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods, are employed to locate the transition state structure connecting reactants and products. github.io |
| 3. Frequency Calculation | A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. scm.com |
| 5. Energy Calculation | Single-point energy calculations are performed on the optimized structures to obtain accurate electronic energies. These are then corrected with zero-point vibrational energies (ZPVE) and thermal contributions to obtain Gibbs free energies. |
While specific DFT studies detailing the transition states for reactions of this compound are not extensively documented in the provided literature, the principles can be illustrated by computational studies on analogous ketones. For instance, theoretical studies on the gas-phase elimination of 2-pentanone have been carried out at the B3LYP/6-31+g(d) level of theory. researchgate.net These studies show that the elimination reaction proceeds through a six-membered cyclic transition state. researchgate.net The calculated kinetic and thermodynamic parameters from such studies are often in reasonable agreement with experimental values, demonstrating the predictive power of DFT. For this compound, similar computational approaches could be used to investigate reactions such as its base-catalyzed racemization, which is known to proceed through a planar, achiral enolate intermediate. brainly.com
Applications in Advanced Organic Synthesis and Natural Product Chemistry
As a Chiral Building Block
The presence of a stereocenter at the second carbon position inherently makes 2-methylcyclopentanone a chiral molecule. This chirality is a fundamental asset in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.
Synthesis of Stereoisomers and Enantiomerically Pure Compoundsthis compound exists as a pair of non-superimposable mirror images, known as enantiomers: (S)-2-methylcyclopentanone and (R)-2-methylcyclopentanone.nih.govSyntheses that begin with a racemic mixture (an equal mix of both enantiomers) will typically result in a racemic mixture of the final product. However, the use of an enantiomerically pure starting material, such as optically active (S)-2-methylcyclopentanone, is a cornerstone strategy for producing enantiomerically pure target molecules.
It is important to note that the chirality of this compound can be compromised under certain conditions. Treatment of an optically active form, like (S)-2-methylcyclopentanone, with an aqueous base can lead to racemization, resulting in a loss of optical activity. brainly.com This occurs because the base removes a proton from the chiral alpha-carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both the (R) and (S) enantiomers. brainly.com
Precursor in Natural Product SynthesisThe structural framework of this compound is embedded within numerous complex natural products, making it an ideal starting point for their total synthesis.
Methyl Epijasmonate: While many syntheses of jasmonates, a class of plant hormones with characteristic fragrances, start from related cyclopentenone structures, the direct synthetic lineage from this compound is less commonly documented in prominent industrial approaches. chimia.chucl.ac.uk
Sarkomycin Precursors: Sarkomycin is an antitumor antibiotic. Research into its synthesis has involved this compound as a precursor for intermediates like this compound-3-carboxylic acid. chemsynthesis.com
| Natural Product | Role of this compound |
|---|---|
| Dictyoxetane | Starting material for the synthesis of the trans-hydrindane (B1202327) core via Robinson annulation. |
| Sarkomycin | Precursor for synthetic intermediates such as this compound-3-carboxylic acid. chemsynthesis.com |
Functionalization and Derivatization Strategies
The reactivity of this compound is dominated by its two primary functional sites: the electrophilic carbonyl carbon and the nucleophilic α-carbon (following deprotonation). This dual reactivity allows for a wide array of transformations.
Regioselective and Stereoselective FunctionalizationRegioselectivity describes the preference for a reaction to occur at one specific site over other possible sites.wikipedia.orgIn this compound, reactions can be directed to either the carbonyl group or the α-carbons. For instance, nucleophiles attack the carbonyl carbon, while strong bases abstract a proton from the α-carbon to generate an enolate, which can then react with various electrophiles. When using unsymmetrical reagents, the regioselectivity of the reaction becomes a critical factor in determining the final product.researchgate.net
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The pre-existing chiral center in this compound can influence the stereochemical outcome of subsequent reactions, directing the approach of reagents to one face of the molecule over the other. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.
Role in the Synthesis of Value-Added Chemicals
Beyond its use in complex natural product synthesis, this compound is a precursor to a variety of other commercially and pharmaceutically significant compounds. guidechem.comacs.org It is a versatile synthetic intermediate used to produce pharmaceuticals, agrochemicals, and fragrance components. nih.govpharmaffiliates.com
Specific examples of value-added chemicals derived from this compound include:
MK-0354: A partial agonist of nicotinic acid and the G-protein-coupled receptor 109a. pharmaffiliates.com
Falcipain Inhibitors: These are potential therapeutic agents targeting the malaria parasite. pharmaffiliates.com
2-Hydroxy-3-methylcyclopent-2-en-1-one: A flavoring agent, which can be synthesized in a multi-step process that involves the isomerization and epoxidation of intermediates derived from 2-methyl-1,3-butadiene. google.com
| Value-Added Chemical | Application/Significance |
|---|---|
| MK-0354 | Pharmaceutical intermediate; partial agonist of nicotinic acid and GPR109a. pharmaffiliates.com |
| Falcipain Inhibitors | Potential antimalarial agents. pharmaffiliates.com |
| 2-Hydroxy-3-methylcyclopent-2-en-1-one | Food flavor agent. google.com |
Production of Unsaturated Cyclic Ketones (e.g., 2-methyl-2-cyclopentenone)
The introduction of α,β-unsaturation into the cyclopentanone (B42830) ring is a critical transformation that opens pathways to numerous other compounds. This compound can be efficiently converted to 2-methyl-2-cyclopentenone, a key intermediate, through several established synthetic methodologies.
One of the most common methods involves an α-halogenation followed by an elimination reaction. libretexts.orglibretexts.orgopenstax.org This two-step process begins with the acid-catalyzed bromination of this compound. The reaction proceeds through an enol intermediate, and the halogenation preferentially occurs at the more substituted α-carbon to yield 2-bromo-2-methylcyclopentanone. libretexts.orglibretexts.org Subsequent treatment of this α-bromo ketone with a sterically hindered base, such as pyridine, induces an E2 elimination of hydrogen bromide (HBr). libretexts.orglibretexts.org This elimination step results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding the desired α,β-unsaturated ketone, 2-methyl-2-cyclopentenone. libretexts.orglibretexts.org
Another powerful method for this transformation is the Saegusa-Ito oxidation. wikipedia.orgnrochemistry.comsynarchive.com This reaction provides a mild and regioselective way to introduce the double bond. nrochemistry.comchemistry-reaction.com The process starts with the conversion of this compound into its corresponding silyl (B83357) enol ether. This intermediate is then treated with a palladium(II) salt, typically palladium(II) acetate (B1210297) (Pd(OAc)₂), often with a co-oxidant like benzoquinone to regenerate the active palladium catalyst. wikipedia.orgchem-station.com The mechanism involves the coordination of palladium to the double bond of the silyl enol ether, followed by the formation of an oxoallyl-palladium complex and subsequent β-hydride elimination to afford the final enone product. nrochemistry.comchemistry-reaction.com
Table 1: Comparison of Synthetic Methods for 2-methyl-2-cyclopentenone Production
| Method | Key Reagents | Key Intermediate | General Observations |
|---|---|---|---|
| α-Halogenation / Elimination | 1. Br₂ in Acetic Acid 2. Pyridine (heat) | 2-bromo-2-methylcyclopentanone | A classic, two-step method effective for introducing a C=C bond. openstax.org The bromination occurs at the more substituted carbon. libretexts.orglibretexts.org |
| Saegusa-Ito Oxidation | 1. Silylating Agent (e.g., TMSCl) 2. Pd(OAc)₂ / Benzoquinone | Silyl enol ether of this compound | A milder, modern method used in complex syntheses. wikipedia.org Proceeds via a palladium-mediated oxidation. synarchive.com |
Conversion to Cyclopentanols and their Derivatives
The carbonyl group of this compound is a key functional handle that can be readily transformed, most notably through reduction to the corresponding alcohol, 2-methylcyclopentanol (B36010). This conversion is a fundamental step that paves the way for the synthesis of a wide array of derivatives.
The reduction of the ketone to the secondary alcohol is typically achieved through catalytic hydrogenation. brainly.com This process involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt). brainly.com The reaction proceeds via the nucleophilic addition of hydrogen across the carbon-oxygen double bond, converting the carbonyl group into a hydroxyl (-OH) group to form 2-methylcyclopentanol. brainly.com This reduction can result in two stereoisomeric forms: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol, depending on the spatial arrangement of the hydroxyl and methyl groups. smolecule.com
Once synthesized, 2-methylcyclopentanol serves as a versatile intermediate for further functionalization. pearson.comaskfilo.com A variety of derivatives can be prepared through reactions targeting the hydroxyl group:
Dehydration to Alkenes: Treatment with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), leads to the elimination of water and the formation of alkenes. The major product of this reaction is typically the most substituted and thermodynamically stable alkene, 1-methylcyclopentene. smolecule.comstudy.com
Oxidation back to Ketone: The secondary alcohol can be oxidized back to this compound using oxidizing agents like chromic acid. smolecule.com
Esterification: Reacting 2-methylcyclopentanol with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of an acid catalyst yields esters, such as 2-methylcyclopentyl acetate. smolecule.comaskfilo.com
Formation of Tosylates: The alcohol can be converted into 2-methylcyclopentyl tosylate by reacting it with p-toluenesulfonyl chloride (TsCl). askfilo.com Tosylates are excellent leaving groups, making this derivative a useful intermediate for nucleophilic substitution and further elimination reactions.
Table 2: Reduction of this compound
| Reactant | Reagents | Product(s) |
|---|---|---|
| This compound | H₂ with Pd or Pt catalyst | cis- and trans-2-Methylcyclopentanol |
Table 3: Synthesis of 2-Methylcyclopentanol Derivatives
| Starting Material | Reagents | Product Class | Specific Product Example |
|---|---|---|---|
| 2-Methylcyclopentanol | Concentrated H₂SO₄, heat | Alkene | 1-Methylcyclopentene study.com |
| 2-Methylcyclopentanol | Chromic Acid | Ketone | This compound smolecule.com |
| 2-Methylcyclopentanol | Carboxylic Acid, H⁺ | Ester | 2-Methylcyclopentyl acetate smolecule.com |
| 2-Methylcyclopentanol | p-Toluenesulfonyl chloride (TsCl) | Tosyl Ester (Tosylate) | 2-Methylcyclopentyl tosylate askfilo.com |
Advanced Analytical Techniques in 2 Methylcyclopentanone Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of 2-methylcyclopentanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its derivatives, such as enolates.
¹H NMR and ¹³C NMR: Standard ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. chemicalbook.comchemicalbook.com For instance, the ¹³C NMR spectrum of this compound shows distinct peaks corresponding to the carbonyl carbon, the methyl carbon, and the carbons within the cyclopentane (B165970) ring. chemicalbook.com
⁷Li and ³¹P NMR for Enolates: In the study of reaction mechanisms involving this compound, particularly the formation and structure of its lithium enolates, specialized NMR techniques are employed. While direct ⁷Li and ³¹P NMR studies on this compound enolates are not extensively documented in readily available literature, research on analogous systems like cyclopentanone (B42830) lithium enolates provides significant insights. researchmap.jp Studies on similar lithium-containing transition metal oxides have utilized ⁷Li and ³¹P NMR to understand the local atomic and electronic environments. osti.govlbl.gov These techniques are crucial for characterizing the aggregation states and the coordination of ligands, such as hexamethylphosphoramide (B148902) (HMPA), to the lithium cation in enolate structures. researchmap.jp
| Nucleus | Typical Application in Enolate Research |
| ⁷Li | Investigating the aggregation state of lithium enolates and ion-pairing phenomena. |
| ³¹P | Studying the coordination of phosphorus-containing ligands (e.g., HMPA) to the lithium center. |
| ¹³C | Determining the geometry (E/Z) of the enolate double bond and charge distribution. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. nist.gov
Recent research has utilized in situ FTIR spectroscopy to investigate the sensing mechanisms of this compound vapor. nih.govacs.orgacs.org In one study, polymer nanocomposite-based sensors were developed to detect this volatile organic compound (VOC). nih.govacs.orgacs.org By combining in situ FTIR with impedance measurements, researchers confirmed that the sensing mechanism involves the deep oxidation of this compound on the sensor's surface, leading to the formation of carbon dioxide (CO₂). nih.govacs.orgacs.org The appearance and increasing intensity of a distinct IR band at 668 cm⁻¹, assigned to the CO₂ bending mode, provided direct evidence for this oxidation process. nih.govacs.org
| Wavenumber (cm⁻¹) | Assignment | Significance in Sensing Studies |
| ~1740 cm⁻¹ | C=O stretch | Characteristic of the cyclopentanone ring. |
| 668 cm⁻¹ | CO₂ bending mode | Indicates the deep oxidation of this compound. nih.govacs.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of the molecule. nist.govchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over conventional MS by providing highly accurate mass measurements, typically to within a few parts per million. researchgate.net This level of precision allows for the unambiguous determination of the elemental composition of this compound and its fragments, aiding in its identification and structural elucidation. researchgate.netresearchgate.net The exact mass of this compound is a key piece of data obtained through HRMS. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds like this compound. nist.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification. nist.gov
For highly complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly enhanced separation power. wikipedia.orgsepsolve.comnih.gov This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and improved resolution compared to conventional one-dimensional GC. sepsolve.comnih.govchemistry-matters.com GC × GC is particularly useful in environmental analysis and metabolomics where this compound might be present as a minor component in a complex matrix. wikipedia.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound, particularly for non-volatile derivatives or when analyzing it in a liquid matrix. libretexts.org While GC is more common for volatile ketones, HPLC can be advantageous in certain applications. sielc.com The separation is based on the compound's interaction with the stationary phase in the column and the composition of the mobile phase. libretexts.org
The coupling of HPLC with Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of MS. libretexts.org This hyphenated technique is extremely useful for the identification and quantification of this compound in complex samples, providing both retention time and mass spectral data for confident identification. libretexts.org
Computational Analytical Methods
In the realm of this compound research, computational analytical methods have emerged as powerful tools for elucidating its fundamental properties and reactive behavior. These in silico techniques provide a molecular-level understanding that complements experimental findings, offering insights that are often difficult or impossible to obtain through laboratory methods alone.
Quantum Mechanical Calculations for Thermochemical Properties
Quantum mechanical calculations are instrumental in determining the thermochemical properties of this compound with a high degree of accuracy. These methods solve the Schrödinger equation for the molecular system to yield information about its electronic structure and energy. From these fundamental calculations, various thermochemical parameters can be derived.
One significant application has been the estimation of the standard molar enthalpy of formation (ΔfHₘ°) for this compound in the gas phase. A study employing the high-level ab initio G3(MP2)//B3LYP composite method has provided a valuable theoretical benchmark for this property. mdpi.com This computational approach combines different levels of theory and basis sets to achieve a high degree of accuracy. The G3(MP2)//B3LYP method first optimizes the geometry of the molecule at the B3LYP level of theory and then performs a series of single-point energy calculations using more sophisticated methods like Møller-Plesset perturbation theory (MP2) and quadratic configuration interaction (QCISD(T)). These energies are then combined in a specific manner to extrapolate to a highly accurate final energy.
The calculated gas-phase standard molar enthalpy of formation for this compound is presented in the table below. This value is crucial for understanding the compound's stability and its energetic role in chemical reactions. The good agreement typically observed between experimental data and results from the G3(MP2)//B3LYP method for similar compounds lends a high degree of confidence to this computationally derived value. mdpi.com
| Thermochemical Property | Computational Method | Calculated Value (kJ·mol⁻¹) |
|---|---|---|
| Standard Molar Enthalpy of Formation (Gas Phase) | G3(MP2)//B3LYP | -226.7 ± 2.4 |
Computational Modeling for Reaction Mechanisms
Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a comprehensive understanding of the reaction pathway.
A notable example is the theoretical study of the platinum-salt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to form this compound. acs.orgnih.gov This study employed Density Functional Theory (DFT) with the M06-2X functional to elucidate the complex reaction mechanism. The M06-2X functional is known for its good performance in describing main-group thermochemistry and non-covalent interactions. The calculations revealed a multi-step process involving:
Coordination: The initial step is the coordination of the bicyclic substrate to the platinum catalyst. acs.orgnih.gov
Oxidative Addition: This is followed by the oxidative addition of the platinum into the cyclopropane (B1198618) ring, forming a four-membered platinacyclobutane intermediate. acs.orgnih.gov
Ring Opening and Rearrangement: The platinacyclobutane ring then undergoes cleavage of a Pt-C bond, leading to a series of intermediates and transition states. acs.org
Reductive Elimination: The final step involves a reductive elimination that releases the this compound product. acs.org
Furthermore, computational models have been developed to understand the oxidation chemistry of this compound, which is relevant to its potential use as a biofuel. researchgate.net Detailed kinetics models have been generated using automated mechanism generation software. researchgate.net These models help in predicting the reaction pathways and products of ketone oxidation, which is crucial for evaluating their performance and emissions in combustion engines. researchgate.net
The table below summarizes key findings from the computational modeling of the platinum-catalyzed rearrangement reaction.
| Reaction Step | Computational Method | Key Finding |
|---|---|---|
| Catalyst-Substrate Coordination | DFT (M06-2X) | Formation of an initial intermediate complex. acs.orgnih.gov |
| Oxidative Addition | DFT (M06-2X) | Formation of a platinacyclobutane intermediate. acs.orgnih.gov |
| Ring Opening | DFT (M06-2X) | Cleavage of a Pt-C bond with a low activation barrier. acs.org |
| Overall Reaction | DFT (M06-2X) | Calculated activation barrier of 19–25 kcal mol⁻¹. acs.orgnih.gov |
Environmental and Sustainable Chemistry Perspectives
From its natural occurrence as a volatile organic compound to its role as a key intermediate in the conversion of biomass to biofuels, 2-methylcyclopentanone is a compound of significant interest in environmental and sustainable chemistry. This section explores its formation and detection in the environment, its application in biomass conversion, and the scientific understanding of its ultimate environmental fate.
Q & A
Q. What are the standard synthesis routes for 2-methylcyclopentanone, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of 2-methylcyclopentanol using palladium on carbon (Pd/C) under hydrogen gas pressure . Alternatively, methyl 1,2-cyclopentene oxide derivatives can be used as precursors, achieving yields up to 75% under controlled ring-opening and oxidation conditions . Optimization involves monitoring reaction kinetics (e.g., via GC-MS) and adjusting catalyst loading, temperature (typically 50–80°C), and hydrogen pressure (1–3 atm) to minimize side products like over-reduced cyclopentane derivatives.
Q. How should this compound be characterized to confirm purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for characteristic signals (e.g., carbonyl carbon at ~210 ppm, methyl group splitting patterns) .
- FTIR : Confirm the C=O stretch at ~1740 cm and methyl C-H vibrations near 2900 cm .
- GC-MS : Verify molecular ion peaks at m/z 98 (molecular weight) and fragmentation patterns matching cyclopentanone derivatives .
Advanced Research Questions
Q. How can microwave Fourier-transform spectroscopy (MW-FT) resolve contradictions in torsional barrier measurements for this compound?
- Methodological Answer : MW-FT spectroscopy identifies A-E splittings in rotational transitions to calculate methyl rotation barriers. For this compound, ground-state splittings yield a barrier of 2.61 kcal/mol, while vibrational excited states (e.g., ring-puckering modes) show reduced splittings (~191 cm) due to interactions between torsional and vibrational modes . To resolve contradictions, compare barriers derived from multiple vibrational states and apply rotational-torsional-perturbation models to account for mode coupling .
Q. What computational approaches best predict the interaction between methyl torsion and ring-puckering vibrations?
- Methodological Answer : Use density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to model the potential energy surface. Incorporate vibrational perturbation theory (VPT2) to quantify coupling between the methyl torsion (vt=0/1) and ring-puckering (vx=0/1) modes. Compare computed energy separations (e.g., ~87 cm for ring-puckering) with experimental MW-FT data to validate torsional-vibrational coupling constants .
Q. How do isotopic substitutions (e.g., 13C^{13}C13C) enhance rotational spectroscopy analysis of this compound?
- Methodological Answer : Natural abundance isotopes in rotational spectra (26.5–40 GHz range) improve structural determination by resolving hyperfine splitting and refining rotational constants (e.g., ) . Isotopic labeling at the methyl group or carbonyl carbon allows precise measurement of bond lengths and angles, critical for validating theoretical models of torsional barriers .
Q. What experimental strategies mitigate discrepancies in vibrational state assignments for this compound?
- Methodological Answer : Combine MW-FT spectroscopy with jet-cooled supersonic expansions to reduce thermal population effects in vibrational states. For states showing anomalous splittings (e.g., vy=1), perform intensity-ratio analysis across multiple transitions to disentangle contributions from ring-puckering and methyl torsion modes . Cross-reference with high-resolution IR data to confirm mode assignments .
Data Contradiction Analysis
Q. Why do reported methyl rotation barriers vary between 2.41 and 2.61 kcal/mol for this compound?
- Methodological Answer : Variations arise from differences in vibrational state selection. Barriers calculated from ground-state splittings (2.61 kcal/mol) are more reliable, while excited states (e.g., vx=2) exhibit reduced barriers (~2.41 kcal/mol) due to coupling with ring-puckering vibrations . Validate results using multi-state Hamiltonian models that include torsional-rotational coupling terms .
Q. How to address inconsistencies in ring-puckering energy spacings between MW-FT and IR studies?
- Methodological Answer : IR studies often report higher energy spacings (~132 cm) due to overtone transitions, whereas MW-FT directly measures fundamental spacings (~87 cm) . Resolve discrepancies by re-analyzing IR data with anharmonic corrections and comparing with jet-cooled MW-FT results to eliminate thermal broadening effects .
Experimental Design Considerations
Q. What are best practices for reproducing rotational spectroscopy experiments on this compound?
- Methodological Answer :
- Sample Preparation : Use high-purity (>98%) this compound, stored at 0–6°C to prevent degradation .
- Instrumentation : Calibrate the CP-FTMW spectrometer with reference compounds (e.g., cyclopentanone) to optimize signal-to-noise ratios in the 11.5–40 GHz range .
- Data Analysis : Employ least-squares fitting of rotational constants (e.g., ) and torsional parameters from Table 3 in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
